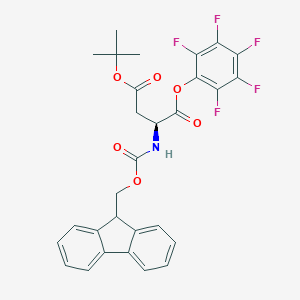

Fmoc-Asp(OtBu)-OPfp

説明

Overview of Fmoc Solid-Phase Peptide Synthesis (SPPS) and its Significance

Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Bruce Merrifield, revolutionized the synthesis of peptides. biotage.com The technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. peptide.comaltabioscience.com This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing of the resin. biotage.com

Within SPPS, the Fmoc/tBu strategy is a dominant and widely adopted method. altabioscience.com This strategy is defined by its use of two different types of protecting groups that can be removed under different conditions, a concept known as an orthogonal protection scheme. peptide.com

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of the incoming amino acid. It is base-labile and typically removed using a solution of a secondary amine, such as piperidine (B6355638) in a polar aprotic solvent. biotage.com

Side-chain functional groups are protected by acid-labile groups, most commonly derived from tert-butanol (e.g., tert-butyl ether, tert-butyl ester (OtBu)) or the trityl group. peptide.com These are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). biotage.com

The significance of Fmoc SPPS lies in its milder reaction conditions compared to the older Boc/Bzl strategy, which required repeated use of moderate acids for N-terminal deprotection and harsh, hazardous acids like hydrofluoric acid (HF) for final cleavage. biotage.comaltabioscience.com The orthogonality and milder nature of Fmoc chemistry have made it highly suitable for automation and the synthesis of complex, modified peptides, contributing to its widespread adoption in both academic and industrial research. altabioscience.com

Contextualization of Aspartic Acid Derivatives in SPPS

Aspartic acid is an acidic amino acid with a carboxylic acid group in its side chain. During SPPS, this side-chain carboxyl group must be protected to prevent it from reacting inappropriately during the peptide bond formation steps. The standard protected derivative for this purpose in Fmoc SPPS is Fmoc-Asp(OtBu)-OH, where the side chain is masked as a tert-butyl ester. advancedchemtech.compeptide.com

However, the incorporation of aspartic acid residues presents a significant challenge in Fmoc SPPS: aspartimide formation . sigmaaldrich.com This undesirable side reaction is catalyzed by the base (piperidine) used for Fmoc deprotection. The nitrogen atom of the peptide backbone attacks the carbonyl carbon of the Asp side-chain ester, forming a five-membered succinimide (B58015) ring, or aspartimide. researchgate.netresearchgate.net This cyclic intermediate is unstable and can be subsequently attacked by the deprotection base or other nucleophiles, leading to several problematic by-products. sigmaaldrich.com

Consequences of Aspartimide Formation:

Formation of β-peptides, where the peptide chain continues from the side-chain carboxyl group instead of the α-carboxyl group. sigmaaldrich.com

Formation of piperidide adducts. sigmaaldrich.com

Racemization of the aspartic acid residue, leading to the formation of D-aspartyl peptides. sigmaaldrich.comnih.gov

These by-products, particularly the β-aspartyl and D-aspartyl peptides, often have very similar physicochemical properties to the desired target peptide, making their separation by chromatography extremely difficult. sigmaaldrich.com The propensity for aspartimide formation is sequence-dependent, being most severe in Asp-Gly sequences. researchgate.net To mitigate this issue, various alternative side-chain protecting groups with increased steric hindrance have been developed, although Fmoc-Asp(OtBu)-OH remains a common choice. sigmaaldrich.comnih.govresearchgate.net

| Protecting Group | Abbreviation | Cleavage Condition | Relative Propensity for Aspartimide Formation |

|---|---|---|---|

| tert-Butyl | OtBu | Strong Acid (e.g., TFA) | High |

| 3-methylpent-3-yl | OMpe | Strong Acid (e.g., TFA) | Reduced |

| 2-phenylisopropyl | OPpi | Mild Acid | Reduced |

| 3-ethyl-3-pentyl | OEpe | Strong Acid (e.g., TFA) | Significantly Reduced |

Role of Active Esters in Peptide Bond Formation

The formation of a peptide (amide) bond requires the "activation" of the carboxylic acid group of the incoming amino acid. This process converts the carboxyl group's hydroxyl moiety into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the free amino group of the peptide chain on the resin.

One of the most effective methods for carboxyl activation is the formation of active esters. Pentafluorophenyl (PFP) esters are a prominent class of active esters widely used in peptide synthesis. highfine.comnih.gov They are formed from pentafluorophenol (B44920) and are highly reactive due to the strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring. nih.gov This makes the pentafluorophenoxide an excellent leaving group, thereby facilitating rapid aminolysis to form the desired peptide bond. rsc.org

Kinetic studies have demonstrated the superior reactivity of PFP esters compared to other active esters. highfine.com The high reactivity of PFP esters offers several advantages:

Rapid Coupling: The high rate of reaction helps to ensure the coupling reaction goes to completion in a short time. highfine.comnih.gov

Reduced Side Reactions: Faster coupling can minimize the occurrence of base-catalyzed side reactions, such as racemization of the activated amino acid. nih.govhighfine.com

Stability: PFP esters are often stable, crystalline solids that are easy to handle and are less susceptible to spontaneous hydrolysis than some other activated forms. nih.govwikipedia.org

| Active Ester | Abbreviation | Relative Rate |

|---|---|---|

| Pentafluorophenyl ester | OPfp | 111 |

| Pentachlorophenyl ester | OPcp | 3.4 |

| p-Nitrophenyl ester | ONp | 1 |

Data sourced from kinetic studies comparing active ester reactivity. highfine.com

Specific Application of Fmoc-Asp(OtBu)-OPfp in Fmoc SPPS

This compound is a reagent that integrates all the aforementioned chemical principles into a single, ready-to-use building block for Fmoc SPPS. sigmaaldrich.com It is an N-α-Fmoc-protected L-aspartic acid β-tert-butyl ester that has been pre-activated as a pentafluorophenyl ester. sigmaaldrich.com

While the highly reactive OPfp ester facilitates a fast and clean coupling step, it is important to note that the reagent still carries the OtBu protecting group on the side chain. This means that the resulting peptide sequence will still be susceptible to aspartimide formation during subsequent Fmoc deprotection cycles. nih.govnih.gov Therefore, the choice to use this compound is typically based on the need for a highly efficient coupling of an Asp(OtBu) residue, rather than as a strategy to prevent aspartimide formation itself.

| Property | Value |

|---|---|

| CAS Number | 86061-01-0 |

| Molecular Formula | C₂₉H₂₄F₅NO₆ |

| Molecular Weight | 577.50 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 90-100 °C |

Data sourced from supplier technical information. sigmaaldrich.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYWJUBBXKYAMY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468373 | |

| Record name | Fmoc-Asp(OtBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86061-01-0 | |

| Record name | Fmoc-Asp(OtBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-asparaginsäure �-t.-butyl ester pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Characteristics of Fmoc Asp Otbu Opfp

Synthetic Routes to Fmoc-Asp(OtBu)-OPfp

The synthesis of this compound involves the activation of the carboxyl group of Fmoc-Asp(OtBu)-OH with pentafluorophenol (B44920). This process typically requires coupling agents to facilitate the esterification.

The primary precursors for the synthesis of this compound are:

Fmoc-Asp(OtBu)-OH: This is a standard, commercially available Fmoc-protected aspartic acid derivative. It is synthesized by the sequential protection of L-aspartic acid, first with the Fmoc group on the α-amino function and subsequently with a tert-butyl ester on the β-carboxyl group medchemexpress.comglpbio.compeptide.comiris-biotech.de. The tert-butyl ester serves to protect the side-chain carboxyl group during peptide chain elongation, being relatively stable under the basic conditions used for Fmoc deprotection but cleavable under acidic conditions typically employed for final peptide cleavage from the resin peptide.comresearchgate.net.

Pentafluorophenol (PFP): Pentafluorophenol is a key reagent for activating the carboxyl group of Fmoc-Asp(OtBu)-OH. PFP can be synthesized through various chemical routes, including reactions involving lithiation, esterification, hydrolysis, and oxidation of pentafluorobenzene (B134492) derivatives google.comfluorine1.rugoogle.com. It is also readily available commercially. Pentafluorophenyl esters are known for their high reactivity towards nucleophiles, such as the amino groups of amino acids, leading to efficient amide bond formation highfine.com.

Coupling Agents and Solvents: Common coupling agents used in the esterification process include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) wiley-vch.de or phosphonium/uronium reagents such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA) uni-konstanz.de. Solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are frequently employed uni-konstanz.dechembk.comgoogle.com.

The synthesis of this compound is typically achieved by reacting Fmoc-Asp(OtBu)-OH with pentafluorophenol in the presence of a suitable coupling agent.

General Reaction: The reaction involves the formation of an ester bond between the carboxyl group of Fmoc-Asp(OtBu)-OH and the hydroxyl group of pentafluorophenol. Fmoc-Asp(OtBu)-OH + Pentafluorophenol + Coupling Agent → this compound + Byproducts

Typical Conditions:

Solvents: Dichloromethane (DCM) is a common solvent for this reaction, often used in combination with petroleum ether for purification wiley-vch.deuni-konstanz.de. Dimethylformamide (DMF) is also utilized, particularly in solid-phase peptide synthesis contexts where this compound is an intermediate google.com.

Coupling Agents: N,N'-dicyclohexylcarbodiimide (DCC) has been cited for the in situ esterification wiley-vch.de. Alternatively, combinations like HBTU and DIPEA in DCM have been employed uni-konstanz.de.

Temperature: Reactions are often conducted at or below room temperature, for instance, starting at 0°C and warming to room temperature wiley-vch.deuni-konstanz.de.

Reaction Time: The esterification typically requires several hours to complete, depending on the specific reagents and conditions used.

Optimization: Optimization efforts focus on maximizing the yield and purity of the this compound product while minimizing side reactions, such as racemization or undesired ester hydrolysis. The use of pre-formed pentafluorophenyl esters like this compound is a strategy to streamline the coupling process in SPPS, as these activated derivatives can often be coupled directly without the need for additional coupling reagents, enhancing efficiency google.comsigmaaldrich.combachem.com.

Following synthesis, this compound is typically purified to achieve the high purity required for peptide synthesis.

Crystallization: The product can often be obtained as a crystalline solid. Purification may involve dissolving the crude product in a solvent mixture, such as dichloromethane/petroleum ether, followed by crystallization, filtration, and washing with a suitable solvent like petroleum ether wiley-vch.de.

Chromatography: While crystallization is common, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are used for purity assessment, with typical specifications indicating purity levels of ≥98.0% sigmaaldrich.comsigmaaldrich.comchemsrc.com.

Chemical Stability of this compound

The chemical stability of this compound is influenced by its inherent reactivity as an activated ester and its susceptibility to environmental factors.

This compound exhibits good solubility in various common organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (DCM) chembk.com. Its solubility in DMF makes it compatible with standard Fmoc-SPPS protocols, where DMF is a prevalent solvent google.com. As a pentafluorophenyl ester, it is designed to be reactive towards nucleophiles, particularly amines, for the formation of peptide bonds highfine.comsigmaaldrich.com. This inherent reactivity means it will react and degrade in the presence of moisture or nucleophilic species over time. While it dissolves well in DMF, specific quantitative stability data in DMF is not extensively detailed, but its use in DMF-based SPPS implies a degree of stability under these conditions for typical reaction times.

Proper storage conditions are crucial for maintaining the integrity and reactivity of this compound.

Temperature: Recommended storage temperatures vary, with common recommendations including 2-8°C chembk.com, -20°C glpbio.com, or a general range of 15-25°C sigmaaldrich.comsigmaaldrich.com. Lower temperatures generally enhance stability by reducing the rate of degradation reactions.

Moisture: The compound is sensitive to moisture, which can lead to hydrolysis of the pentafluorophenyl ester. Therefore, it is recommended to store the compound desiccated glpbio.com and in well-closed containers biosynth.com.

Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is advised to prevent degradation from atmospheric moisture and oxygen chembk.com.

Reactivity: As an activated ester, this compound is inherently reactive. Its long-term stability is compromised by exposure to conditions that promote nucleophilic attack or hydrolysis. For prepared stock solutions, it is advised to store them in separate packages to avoid repeated freeze-thaw cycles, which can also lead to degradation glpbio.com.

Table 1: Key Properties and Storage Recommendations for this compound

| Property/Condition | Value/Recommendation | Source(s) |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-tert-butyl ester pentafluorophenyl ester | chembk.comglpbio.com |

| CAS Number | 86061-01-0 | chembk.comsigmaaldrich.comglpbio.com |

| Molecular Formula | C₂₉H₂₄F₅NO₆ | chembk.comsigmaaldrich.com |

| Molecular Weight | 577.50 g/mol | sigmaaldrich.compeptide.com |

| Appearance | White powdery solid / Powder | chembk.comsigmaaldrich.com |

| Purity (typical) | ≥98.0% (HPLC) | sigmaaldrich.comchemsrc.com |

| Solubility | Soluble in DMF, DMSO, DCM | chembk.com |

| Storage Temperature | 2-8°C / -20°C / 15-25°C | chembk.comsigmaaldrich.comglpbio.com |

| Storage Conditions | Inert atmosphere, Desiccated, Close container well | chembk.comglpbio.combiosynth.com |

| Recommended Storage Period | (For stock solutions) Within 1 month at -20°C | glpbio.com |

Mechanistic Studies of Peptide Bond Formation with Fmoc Asp Otbu Opfp

Mechanism of Acylation by Pentafluorophenyl Esters

Pentafluorophenyl (PFP) esters are classified as active esters, designed to be highly reactive towards nucleophiles like the free amino group of a growing peptide chain. researchgate.net The reactivity of Fmoc-Asp(OtBu)-OPfp is rooted in the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon highly electrophilic and the pentafluorophenoxide a good leaving group. nih.gov

The formation of a peptide bond using this compound proceeds via a direct nucleophilic acyl substitution mechanism. The process can be described in the following steps:

Nucleophilic Attack: The deprotected N-terminal amino group of the peptide chain, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the PFP ester.

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the pentafluorophenoxide anion (PfpO⁻). This anion is a relatively weak base and a stable leaving group, which facilitates the forward reaction.

Proton Transfer: A final proton transfer step from the newly formed amide nitrogen, typically to a mild base in the reaction medium, neutralizes the product and completes the formation of the new peptide bond.

The use of pre-formed, stable, and highly reactive PFP esters allows for rapid and clean coupling reactions, often without the need for additional coupling additives, thus avoiding side reactions associated with the activating reagents themselves. nih.gov

While specific kinetic data for this compound is not extensively tabulated in comparative literature, the high reactivity of PFP esters, in general, is well-established. nih.gov They are known to facilitate rapid coupling, which is why they are popular in automated peptide synthesis. chempep.com The rate of acylation is significantly faster than that of less activated esters, such as p-nitrophenyl (ONp) esters. The reaction rate is often enhanced by the addition of 1-hydroxybenzotriazole (B26582) (HOBt), which can catalyze the reaction. nih.govchempep.com

A significant challenge in the use of Fmoc-Asp(OtBu)-OH derivatives is the base-catalyzed side reaction of aspartimide formation. nih.gov This occurs when the amide nitrogen of the peptide backbone attacks the side-chain carbonyl group, forming a cyclic imide. This intermediate can then be opened by a nucleophile (like piperidine (B6355638) or water) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization. nih.gov The use of a pre-activated ester like this compound does not eliminate this risk, as the aspartimide formation is primarily sequence-dependent and catalyzed by the basic conditions used for Fmoc deprotection in the subsequent cycle. acs.org

| Factor | Influence on Coupling and Side Reactions |

| PFP Ester Reactivity | High reactivity leads to fast coupling times. |

| Asp-Gly Sequence | Particularly prone to aspartimide formation. |

| Base Exposure | Prolonged exposure to piperidine during Fmoc deprotection increases aspartimide risk. |

| Steric Hindrance | The OtBu group offers some steric protection against aspartimide formation, but less than bulkier alternatives. |

Monitoring and Analytical Characterization in Fmoc Asp Otbu Opfp Based Spps

Real-time Monitoring of Coupling Reactions

Real-time monitoring is crucial for optimizing reaction times and ensuring the completeness of both deprotection and coupling steps, which in turn maximizes yield and purity. iris-biotech.de

A common qualitative method for monitoring the completion of coupling reactions is the bromophenol blue (BPB) test. chempep.comnih.gov This technique leverages the acid-base indicator properties of BPB to detect the presence of unreacted free amino groups on the resin-bound peptide.

The procedure involves taking a few beads of the peptide-resin and washing them to remove any interfering basic or acidic reagents. peptide.compeptide.com A solution of bromophenol blue is then added. The interpretation of the results is based on the color of the beads:

Blue to blue-green beads: Indicates the presence of free amino groups, signifying an incomplete coupling reaction. A second coupling step may be necessary. peptide.comsemanticscholar.orgijrps.com

Yellow-green beads: Suggests the reaction is nearly complete. peptide.compeptide.com

Yellow beads (with a trace of green): Indicates a complete coupling reaction, as the free amino groups have been acylated. peptide.compeptide.com

This simple and rapid colorimetric test provides immediate feedback, allowing for prompt intervention if a coupling reaction is sluggish or incomplete. nih.govijrps.com

Table 1: Interpretation of Bromophenol Blue Test Results

| Bead Color | Interpretation | Recommended Action |

|---|---|---|

| Blue / Blue-Green | Incomplete Coupling (Free amines present) | Repeat coupling step |

| Yellow-Green | Near Completion | Extend reaction time or proceed with caution |

| Yellow | Complete Coupling (No free amines) | Proceed to the next deprotection step |

A quantitative method for monitoring the Fmoc deprotection step involves UV spectrophotometry. thieme-connect.deiris-biotech.de The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group has a strong chromophore. thieme-connect.de During the deprotection step, typically using a piperidine (B6355638) solution, the Fmoc group is cleaved, forming a piperidine-dibenzofulvene (piperidine-DBF) adduct. iris-biotech.deresearchgate.net

This adduct exhibits a distinct UV absorbance maximum, commonly measured around 301 nm. iris-biotech.denih.gov By continuously monitoring the absorbance of the solution flowing from the reactor, the progress of the deprotection reaction can be followed in real-time. The absorbance increases as the Fmoc group is cleaved and plateaus when the reaction is complete. thieme-connect.de This technique provides valuable, albeit qualitative, information for identifying challenging sequences and ensuring complete deprotection before proceeding to the next coupling step. thieme-connect.de The concentration of the released adduct can be quantified using the Lambert-Beer law, which also allows for the determination of the resin loading capacity. iris-biotech.denih.gov

Chromatographic Analysis for Product Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of the crude peptide after cleavage from the resin.

Reversed-phase HPLC (RP-HPLC) is the standard technique for peptide purification and analysis. lcms.czbachem.com It separates the target peptide from various impurities generated during synthesis based on differences in hydrophobicity. gilson.com The crude product, after cleavage, contains not only the desired full-length peptide but also a host of potential by-products. bachem.com

A significant side reaction associated with aspartic acid residues like Asp(OtBu) is the formation of aspartimide. sigmaaldrich.comiris-biotech.de This occurs when the peptide is exposed to the basic conditions of Fmoc deprotection. iris-biotech.de The aspartimide intermediate can subsequently undergo hydrolysis to yield not only the desired α-aspartyl peptide but also β-aspartyl peptides and their respective epimers. sigmaaldrich.comiris-biotech.de

Other common impurities detectable by HPLC include:

Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection. creative-peptides.com

Truncated peptides: Sequences that are shorter than the target peptide. gilson.com

Insertion sequences: Peptides containing an extra amino acid residue. creative-peptides.com

By-products from protecting groups: Incomplete removal of side-chain protecting groups (like OtBu) or reactions involving scavengers used during cleavage can lead to modified peptides. creative-peptides.comsigmaaldrich.com

HPLC analysis of the crude mixture provides a chromatogram where each peak corresponds to a different component, allowing for the quantification of the target peptide's purity relative to these by-products. researchgate.netresolvemass.ca

Table 2: Common By-products in Fmoc-Asp(OtBu)-OPfp based SPPS Detected by HPLC

| By-product Type | Cause | Consequence |

|---|---|---|

| Aspartimide-related impurities (β-peptides, epimers) | Base-catalyzed cyclization of the Asp side chain. iris-biotech.de | Difficult to separate from the target peptide due to similar mass and properties. sigmaaldrich.com |

| Deletion Sequences | Incomplete coupling or deprotection steps. | Shorter peptide chain with altered biological activity. |

| Truncated Sequences | Premature termination of synthesis. | Shorter peptide chain. |

| Incompletely Deprotected Peptides | Inefficient final cleavage/deprotection. creative-peptides.com | Modified peptide with residual protecting groups. |

| Insertion Sequences | Unwanted double addition of an amino acid. creative-peptides.com | Longer peptide chain with altered properties. |

Achieving optimal separation between the target peptide and closely related impurities is a critical step in method development. lcms.czpeptide.com Several strategies can be employed to enhance chromatographic resolution:

Gradient Optimization: The most common approach involves adjusting the gradient of the organic solvent (typically acetonitrile) in the mobile phase. peptide.comamericanpeptidesociety.org A shallow gradient provides more time for components with similar hydrophobicities to interact differently with the stationary phase, thus improving separation. peptide.com Initial "scouting" gradients are often run to determine the approximate elution time of the peptide, followed by more focused, shallower gradients to resolve impurities. lcms.cz

Mobile Phase Modifiers: The addition of an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is standard practice. bachem.compeptide.com TFA protonates carboxyl groups and reduces unwanted interactions with the silica-based stationary phase, leading to sharper peaks. lcms.cz

Alternative Column Chemistries: While C18 columns are the workhorse for peptide separation, other stationary phases can offer different selectivities. americanpeptidesociety.orgchromatographyonline.com For particularly challenging separations, exploring different column chemistries or pore sizes can be beneficial. lcms.czwaters.com

Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples or when impurities co-elute with the main product in one-dimensional HPLC, 2D-LC can provide significantly enhanced resolving power by subjecting fractions from the first separation to a second, orthogonal separation mechanism. researchgate.net

The goal is to develop a robust method that clearly separates the main product peak from all impurity peaks, allowing for accurate purity assessment and subsequent purification. ymcamerica.com

Mass Spectrometry for Product Characterization and Impurity Identification

Mass spectrometry (MS) is a powerful tool used in conjunction with LC to confirm the identity of the synthesized peptide and to characterize impurities. lcms.cznih.gov While UV detection in HPLC quantifies the relative amounts of components, MS provides crucial molecular weight information. lcms.czwaters.com

By coupling HPLC to a mass spectrometer (LC-MS), the molecular weight of the species eluting in each chromatographic peak can be determined. lcms.cz This allows for the unambiguous confirmation that the main peak corresponds to the target peptide by matching the experimental mass to the theoretical calculated mass.

Furthermore, MS is instrumental in identifying the nature of impurity peaks. mdpi.com For example:

A mass difference corresponding to the mass of an amino acid residue can identify a deletion or insertion sequence. creative-peptides.com

A mass increase of 1 Da may indicate deamidation. creative-peptides.com

The presence of masses corresponding to residual protecting groups (e.g., +56 Da for a tert-butyl group) points to incomplete deprotection. creative-peptides.com

Impurities with the same mass as the target peptide, such as β-aspartyl isomers or epimers resulting from aspartimide formation, are challenging to detect by MS alone but their presence can be inferred when they are chromatographically resolved from the main peak. sigmaaldrich.com

Techniques like high-resolution mass spectrometry (HRMS) provide highly accurate mass measurements, further aiding in the confident identification of unknown impurities. nih.govwaters.com

Chiral Purity Assessment and D-Aspartate Determination

The assessment of chiral purity is a critical analytical checkpoint in Solid-Phase Peptide Synthesis (SPPS) utilizing this compound. The primary concern is the potential for racemization at the α-carbon of the aspartic acid residue, leading to the incorporation of the undesired D-Aspartate (D-Asp) enantiomer into the peptide chain. The presence of D-Asp residues can significantly impact the peptide's three-dimensional structure, biological activity, and immunogenicity. D-Aspartyl peptides are particularly insidious contaminants as they share an identical molecular mass and exhibit very similar physicochemical properties to the target L-Aspartyl peptide, making their detection and removal by standard purification techniques like reverse-phase HPLC challenging. sigmaaldrich.com

The principal mechanism leading to the racemization of aspartic acid during Fmoc-SPPS is the formation of a succinimide (B58015) or aspartimide intermediate. sigmaaldrich.compeptide.com Under the basic conditions required for the removal of the Fmoc protecting group (typically using piperidine), the backbone amide nitrogen can attack the side-chain carbonyl of the Asp(OtBu) residue. This intramolecular cyclization forms a five-membered aspartimide ring. This ring structure is chirally unstable and prone to racemization. sigmaaldrich.com Subsequent nucleophilic attack on the aspartimide ring, either by water or the piperidine base itself, can reopen the ring to yield not only the desired L-α-aspartyl peptide but also the racemized D-α-aspartyl peptide, as well as L- and D-β-aspartyl isomers. peptide.comiris-biotech.de The extent of this side reaction is highly dependent on the amino acid sequence, with Asp-Gly, Asp-Asn, and Asp-Arg motifs being particularly susceptible. sigmaaldrich.comiris-biotech.de

Analytical Methodologies

Several analytical techniques are employed to quantify the level of D-Aspartate in synthetic peptides.

Acid Hydrolysis followed by Chiral Chromatography: A traditional and robust method involves the complete acid hydrolysis of the peptide into its constituent amino acids. To account for any racemization that may occur during the hydrolysis procedure itself, this step is often performed using deuterated acid (e.g., 6N DCl in D₂O). biosynth.com The resulting amino acid mixture is then analyzed using chromatographic techniques capable of separating enantiomers. This can be achieved by:

Derivatization: The amino acids are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified on a standard achiral reverse-phase HPLC (RP-HPLC) column. nih.gov

Chiral Columns: The underivatized amino acid hydrolysate is analyzed directly by HPLC using a chiral stationary phase (CSP). chiraltech.comnih.gov Gas chromatography (GC) on a chiral column is also a common method for this analysis. biosynth.com The D/L ratio is determined by comparing the peak areas of the respective enantiomers.

Liquid Chromatography-Mass Spectrometry (LC-MS): Advanced LC-MS methods can often directly separate peptide diastereomers. nih.gov Using specific chromatographic conditions and columns, a peptide containing a D-Asp residue can be resolved from its all-L counterpart. The two peptides will elute at different retention times but will have the same mass-to-charge ratio, which is confirmed by the mass spectrometer. nih.govbiopharmaspec.com This approach avoids the potential for hydrolysis-induced racemization.

Research Findings and Quantitative Data

Research has focused on quantifying the extent of racemization associated with different Asp side-chain protecting groups and synthesis conditions. Comparative studies highlight that the standard tert-butyl (OtBu) protecting group is susceptible to leading to significant D-Asp formation, especially during prolonged exposure to basic Fmoc deprotection reagents, which simulates the conditions of a long peptide synthesis.

A key study synthesized the model scorpion toxin II peptide fragment (H-Val-Lys-Asp-X-Tyr-Ile-OH, where X = Gly, Asn, or Arg) to compare the performance of different Asp side-chain protecting groups. The peptide-resins were subjected to an extended treatment with 20% piperidine in DMF to simulate 100 deprotection cycles. The resulting crude peptides were hydrolyzed, and the D-Asp content was quantified. The results demonstrated significant levels of racemization when Fmoc-Asp(OtBu)-OH was used. sigmaaldrich.com

| Peptide Sequence (X) | Asp Protecting Group | Target Peptide (%) | Aspartimide-Related Impurities (%) | D-Aspartate (%) |

|---|---|---|---|---|

| Asn | Asp(OtBu) | 85.4 | 3.4 | 11.2 |

| Asn | Asp(OMpe) | 91.3 | 1.5 | 7.2 |

| Asn | Asp(OBno) | 99.6 | <0.1 | 0.3 |

| Arg | Asp(OtBu) | 89.1 | 3.1 | 7.8 |

| Arg | Asp(OMpe) | 93.7 | 1.1 | 5.2 |

| Arg | Asp(OBno) | 99.5 | <0.1 | 0.4 |

| Gly | Asp(OtBu) | 1.7 | 87.3 | 11.0 |

| Gly | Asp(OMpe) | 27.8 | 63.9 | 8.3 |

| Gly | Asp(OBno) | 89.6 | 10.0 | 0.4 |

The data clearly indicates that for sequences containing Asp(OtBu), the level of D-Aspartate formation can reach over 11%. sigmaaldrich.com This underscores the necessity of rigorous chiral purity analysis when using this compound. The findings also show that the use of sterically bulkier side-chain protecting groups, such as 3-methylpent-3-yl (OMpe) and particularly 5-n-butyl-5-nonyl (OBno), can dramatically suppress both aspartimide formation and subsequent racemization. sigmaaldrich.com Other strategies to minimize D-Asp formation include the addition of acidic modifiers like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution. peptide.comnih.govresearchgate.net

Advanced Applications and Future Directions of Fmoc Asp Otbu Opfp in Peptide Synthesis

Application in the Synthesis of Challenging Peptide Sequences

The synthesis of certain peptides is often hindered by sequence-dependent difficulties, such as aggregation and problematic couplings. Aspartic acid residues, in particular, introduce a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to impurities and lower yields. nih.govnih.gov Fmoc-Asp(OtBu)-OPfp offers a strategic advantage in mitigating these issues.

Longer Peptide Sequences

The synthesis of long peptides is a formidable task in SPPS, primarily due to the cumulative effect of incomplete coupling and deprotection steps, as well as the increased likelihood of peptide chain aggregation. nih.gov Aspartimide formation is a major concern in the synthesis of long peptides, as the extended exposure of the peptide chain to the basic conditions required for Fmoc group removal increases the incidence of this side reaction. nih.gov

The high reactivity of the OPfp ester in this compound can facilitate more efficient and rapid coupling reactions. This is particularly beneficial in the synthesis of long peptides where maintaining high coupling efficiency at every step is crucial for the final purity and yield of the product. By ensuring a more complete and faster acylation of the N-terminal amine, the likelihood of deletion sequences is reduced. While direct comparative studies on long peptide synthesis are limited, the principle of employing highly activated esters to drive difficult couplings to completion is a well-established strategy in SPPS. nih.gov

Peptides Containing Multiple Aspartic Acid Residues

Peptide sequences containing multiple aspartic acid residues are notoriously difficult to synthesize due to the magnified risk of aspartimide formation. nih.gov The presence of adjacent Asp residues or sequences such as Asp-Gly, Asp-Asn, and Asp-Cys are particularly prone to this side reaction. nih.gov The formation of aspartimide can lead to a mixture of by-products, including α- and β-peptides, which are often difficult to separate from the target peptide. nih.gov

Synthesis of Peptides for Specific Biological Applications

The synthesis of bioactive peptides for therapeutic or diagnostic purposes often requires high purity and unambiguous structure, making the control of side reactions paramount. nih.gov The chemoselectivity and mild reaction conditions afforded by the Fmoc/tBu strategy are advantageous for synthesizing modified peptides. nih.gov this compound can be employed in the synthesis of such peptides, where the efficient incorporation of aspartic acid residues is critical for their biological activity.

For instance, in the synthesis of peptide-based drugs, ensuring the correct stereochemistry and avoiding the formation of isoaspartate-containing impurities is crucial for efficacy and safety. The use of highly reactive active esters like OPfp esters can contribute to achieving high crude purity, simplifying downstream purification processes.

Integration into Automated Solid-Phase Peptide Synthesizers

The Fmoc/tBu protecting group strategy is highly amenable to automation, which has been a significant factor in its widespread adoption. nih.gov Automated peptide synthesizers enhance the efficiency, reproducibility, and throughput of peptide synthesis. researchgate.net this compound, as a stable, crystalline solid, is well-suited for use in the automated workflows of modern peptide synthesizers. bachem.com

| Feature | Implication for Automated SPPS |

| High Reactivity | Shorter coupling times, increased throughput. |

| Stability | Suitable for storage and handling in automated systems. |

| Pre-activated Form | Simplifies reaction protocols, reduces the need for in situ activation reagents. |

Potential for Use in Aqueous Solid-Phase Peptide Synthesis (ASPPS)

Aqueous solid-phase peptide synthesis (ASPPS) is an emerging green chemistry approach that aims to replace hazardous organic solvents, such as dimethylformamide (DMF), with water. rsc.org The development of water-compatible resins and coupling reagents is crucial for the advancement of this technology. researchgate.net

The stability of the coupling reagent and the protected amino acid in an aqueous environment is a key consideration. While pentafluorophenyl esters are known to be less susceptible to spontaneous hydrolysis compared to some other active esters, their stability and reactivity in a fully aqueous SPPS system would require specific investigation. wikipedia.org The hydrophobic nature of the Fmoc group and the OtBu and OPfp moieties might present solubility challenges in purely aqueous media. However, in mixed aqueous-organic solvent systems, which are often used in green SPPS protocols, this compound could potentially be utilized. Further research is needed to fully evaluate its compatibility and efficiency in ASPPS protocols.

Emerging Trends in Active Ester Chemistry for Aspartic Acid Coupling

The "aspartimide problem" remains a central challenge in peptide synthesis, driving the development of new strategies for aspartic acid incorporation. researchgate.netiris-biotech.de While this compound represents a classical and effective approach, several emerging trends in active ester chemistry and protecting group strategy are noteworthy.

One major area of research is the development of novel, bulkier side-chain protecting groups for aspartic acid that provide greater steric hindrance against aspartimide formation than the standard OtBu group. iris-biotech.denih.gov Examples include trialkylcarbinol-based esters which have shown to be highly effective in minimizing aspartimide by-products. researchgate.net

Another innovative approach involves moving away from traditional ester-based protecting groups altogether. For example, the use of cyanosulfurylides to mask the carboxylic acid side chain via a stable C-C bond has been shown to completely suppress aspartimide formation. iris-biotech.denih.gov This protecting group is stable to standard SPPS conditions and can be removed selectively.

Furthermore, the development of new coupling reagents that generate highly reactive active esters in situ continues to be an active field of research. Reagents based on OxymaPure, for instance, are gaining popularity as they are considered safer alternatives to benzotriazole-based additives like HOBt and HOAt, while still providing excellent coupling efficiency and racemization suppression. sigmaaldrich.com

The following table summarizes some of the emerging strategies for aspartic acid coupling:

| Strategy | Description | Key Advantage |

| Bulky Side-Chain Esters | Use of sterically demanding ester groups (e.g., OEpe, OPhp, OBno) to shield the β-carboxyl group. researchgate.net | Reduced aspartimide formation compared to OtBu. nih.gov |

| Non-Ester Protecting Groups | Masking the side-chain carboxylate with groups like cyanosulfurylides (CSY). iris-biotech.de | Complete suppression of aspartimide formation. nih.gov |

| Backbone Protection | Use of dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH to protect the amide nitrogen. sigmaaldrich.com | Highly effective in preventing aspartimide formation at Asp-Gly sequences. sigmaaldrich.com |

| Advanced Coupling Reagents | Development of safer and more efficient in situ activating reagents (e.g., COMU based on OxymaPure). sigmaaldrich.com | High coupling efficiency with a better safety profile. sigmaaldrich.com |

While this compound remains a reliable and widely used reagent, these emerging trends highlight the continuous evolution of peptide synthesis, with a strong focus on overcoming the challenges associated with problematic residues like aspartic acid.

Development of Novel Protecting Groups and Activated Esters

The advancement of solid-phase peptide synthesis (SPPS) is intrinsically linked to the evolution of protecting groups and activation strategies. The compound this compound represents a confluence of established methodologies: the use of the fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection, the tert-butyl (tBu) group for side-chain protection of aspartic acid, and the pentafluorophenyl (Pfp) ester for carboxyl group activation. While this combination is widely utilized, its limitations, particularly concerning the stability of the OtBu group, have catalyzed significant research into more robust and efficient chemical tools.

A primary challenge in Fmoc-based SPPS involving aspartic acid is the base-catalyzed formation of aspartimide, a cyclic imide byproduct. nih.goviris-biotech.de This side reaction is especially prevalent in sequences such as Asp-Gly, Asp-Asn, and Asp-Ser and can lead to the formation of undesired β-aspartyl peptides and racemization of the α-carbon. nih.govresearchgate.net The OtBu ester in Fmoc-Asp(OtBu)-OH is employed to shield the β-carboxyl group, but its effectiveness is sequence-dependent and can be insufficient under the basic conditions required for Fmoc removal (e.g., piperidine (B6355638) treatment). iris-biotech.deppke.hu

This persistent issue has spurred the development of novel side-chain protecting groups for aspartic acid designed to offer superior resistance to aspartimide formation. Research has focused on introducing greater steric hindrance around the β-carboxyl group to physically impede the cyclization reaction. iris-biotech.de A new generation of trialkylcarbinol-based esters, which are bulkier than the standard OtBu group, have proven to be highly effective. nih.govresearchgate.net These novel protecting groups significantly reduce the formation of aspartimide-related impurities, even in difficult sequences and under elevated temperatures used in accelerated synthesis protocols. nih.gov

A comparative study on a model scorpion toxin II peptide fragment highlighted the enhanced performance of these newer protecting groups over the traditional OtBu ester. nih.gov

| Protecting Group | Chemical Name | Relative Bulk | Effectiveness in Preventing Aspartimide Formation |

|---|---|---|---|

| OtBu | tert-butyl | Standard | Moderate; susceptible in problematic sequences. nih.govresearchgate.net |

| OMpe | 3-methyl-3-pentyl | High | Superior to OtBu. nih.gov |

| OEpe | 3-ethyl-3-pentyl | Very High | Extremely effective in minimizing byproducts. nih.gov |

| OPhp | 4-n-propyl-4-heptyl | Very High | Demonstrated high effectiveness in model peptides. nih.gov |

| OBno | 5-n-butyl-5-nonyl | Extremely High | Extremely effective in minimizing byproducts. nih.govresearchgate.net |

Similarly, while the pentafluorophenyl (OPfp) ester is a highly reactive activated ester that facilitates efficient coupling, the field continues to explore novel activation methods. The goal is to achieve rapid, racemization-free amide bond formation under mild conditions. Recent developments include new types of activated esters for specialized applications, such as the incorporation of radiolabels for therapeutic and diagnostic agents. researchgate.net These advancements, driven by the need to overcome the limitations of existing reagents like this compound, are continually expanding the capabilities of peptide synthesis.

Combinatorial Chemistry and Peptide Libraries

Combinatorial chemistry is a powerful strategy for drug discovery and materials science that involves the synthesis of large, diverse collections of compounds, known as chemical libraries. nih.gov Fmoc-based SPPS is the cornerstone technology for the generation of peptide libraries, which can contain hundreds of thousands to millions of unique peptide sequences. nih.govnih.gov The use of pre-activated building blocks like this compound is integral to the efficiency and success of these high-throughput synthetic processes.

The "one-bead-one-compound" (OBOC) method is a prominent technique in combinatorial peptide library synthesis. nih.govyoutube.com In this approach, a solid-phase resin is divided into multiple portions, and a different amino acid is coupled to each portion. The portions are then combined, mixed, and re-divided for the next coupling cycle. This "split-and-pool" synthesis strategy ensures that each individual resin bead carries a unique peptide sequence.

The characteristics of this compound make it well-suited for this application:

Fmoc Group: The base-lability of the Fmoc group allows for mild deprotection conditions that are compatible with a wide range of amino acid functionalities and the solid support. nih.govambiopharm.com Its strong UV absorbance also permits real-time monitoring of the deprotection step to ensure reaction completion, a critical factor for quality control in library synthesis. researchgate.net

OPfp Ester: As a pre-activated derivative, it enables rapid and efficient coupling reactions, driving the synthesis to completion. This high reactivity is essential for the numerous, repetitive coupling steps involved in building a large library. nih.gov

OtBu Group: The acid-labile OtBu group provides orthogonal protection for the aspartic acid side-chain, remaining stable during the base-mediated Fmoc removal but easily cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. ambiopharm.com

The systematic and repetitive nature of combinatorial synthesis requires robust and predictable chemistry. The use of standardized, high-quality Fmoc-protected and pre-activated amino acids like this compound facilitates the automation of library production, enabling the rapid exploration of vast sequence spaces for identifying novel peptide-based therapeutics, enzyme inhibitors, or other functional biomolecules. youtube.comnih.gov

| Component | Function | Advantage in Combinatorial Synthesis |

|---|---|---|

| Fmoc (9-fluorenylmethyloxycarbonyl) | Temporary Nα-amino protection | Mild, base-labile removal preserves other protecting groups and the resin linkage; allows for process monitoring via UV. nih.govresearchgate.net |

| Asp(OtBu) (Aspartic acid β-tert-butyl ester) | Side-chain protection | Orthogonal to Fmoc group; stable during synthesis cycles and removed during final cleavage. ambiopharm.com |

| OPfp (Pentafluorophenyl ester) | Carboxyl group activation | Provides high reactivity for rapid and efficient amide bond formation, crucial for high-throughput parallel synthesis. nih.gov |

Q & A

Q. What structural features of Fmoc-Asp(OtBu)-OPfp make it suitable for solid-phase peptide synthesis (SPPS)?

The compound contains three critical functional groups: (1) the Fmoc group protects the α-amino group during elongation, (2) the OtBu (tert-butyl) group protects the β-carboxylic acid of aspartic acid to prevent side reactions, and (3) the OPfp (pentafluorophenyl) ester acts as a leaving group, enabling efficient coupling to amino groups on resin-bound peptides. This trifunctional design ensures selective deprotection and high coupling efficiency in SPPS workflows .

Q. How does this compound compare to other aspartic acid derivatives (e.g., Fmoc-Asp(OMpe)-OH) in peptide synthesis?

Unlike Fmoc-Asp(OMpe)-OH, which uses a methyl ester for β-carboxyl protection, this compound employs a tert-butyl group, offering superior acid stability during TFA-mediated global deprotection. The OPfp ester also enhances coupling kinetics compared to hydroxyl-based activators (e.g., HOSu), reducing racemization risks in Asp-Gly sequences .

Q. What are the recommended storage conditions for this compound to maintain reactivity?

Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the OPfp ester. Pre-dry the compound in a desiccator before use to avoid moisture-induced degradation. Shelf life typically exceeds 12 months when stored properly .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in challenging peptide sequences (e.g., β-sheet-prone regions)?

- Activation: Use HATU/HOAt (2 eq.) with DIPEA (4 eq.) in DMF for 1 hour to pre-activate the carboxyl group, improving solubility and reducing aggregation .

- Solvent: Add 5–10% DMSO to DMF to disrupt secondary structures.

- Double coupling: Repeat the coupling step with fresh reagents to overcome steric hindrance .

Q. What analytical techniques are most effective for characterizing this compound and its peptide intermediates?

- LC-MS: Monitor coupling efficiency and detect byproducts (e.g., hydrolyzed OPfp esters) using reverse-phase chromatography with a C18 column and ESI-MS .

- NMR: DEPT 135 spectra in DMSO-d6 can resolve tert-butyl (δ 1.3 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm), confirming structural integrity .

- FT-IR: Track OPfp ester hydrolysis via the disappearance of the C=O stretch at 1780 cm<sup>-1</sup> .

Q. How can side reactions (e.g., aspartimide formation) be minimized when using this compound?

- Deprotection protocol: Use 20% piperidine in DMF (2 × 1 min) instead of prolonged exposure to reduce base-induced cyclization .

- Coupling additives: Include Oxyma Pure (0.1 M) to suppress racemization and aspartimide byproducts .

- Post-synthesis treatment: Cleave peptides with TFA/H2O/TIPS (95:2.5:2.5) at 0°C to limit acid-mediated side reactions .

Q. What strategies resolve contradictions in MALDI-TOF data when synthesizing Asp-containing peptides?

- Purification: Use solid-phase extraction (SPE) with gradient elution (ACN/H2O + 0.1% TFA) to isolate target peptides from truncated sequences .

- Ion suppression: Add α-cyano-4-hydroxycinnamic acid (CHCA) matrix to enhance signal specificity for Asp-rich peptides .

- Synthetic validation: Compare retention times and MS/MS fragmentation patterns with commercially synthesized reference peptides .

Methodological Considerations

Q. How is this compound integrated into glycosylated peptide synthesis?

- Step 1: Prepare acid chloride derivatives by treating this compound with TFA/SOCl2 (40°C, 24 h) to generate Nα-Fmoc-Asp(Cl)-OPfp, enabling glycosylation at the β-position .

- Step 2: Coucle glycosylated building blocks (e.g., GlcNAc) using DIC/HOBt in anhydrous DCM to avoid ester hydrolysis .

Q. What resin systems are compatible with this compound for synthesizing acid-sensitive peptides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。